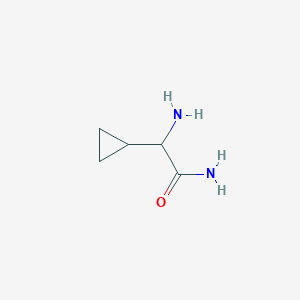![molecular formula C7H8N4O B1526603 2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one CAS No. 1228079-74-0](/img/structure/B1526603.png)
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
Overview
Description
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family. This compound is of significant interest due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks) such as cdk4 and cdk6 .
Mode of Action
Related compounds have been reported to inhibit cdk4 and cdk6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.
Result of Action
Inhibition of cdk4 and cdk6, as seen with related compounds, typically results in cell cycle arrest and can induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with formamide under reflux conditions can yield the desired compound. Another method involves the use of a multi-component reaction, where a mixture of 2-aminopyridine, an aldehyde, and a suitable catalyst is heated to facilitate the formation of the pyrido[4,3-D]pyrimidine core.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[4,3-D]pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-D]pyrimidin-7(8H)-ones: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Tetrahydropyrido[4,3-D]pyrimidines: These compounds are fully saturated analogs and have different biological activities.
Uniqueness
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of an amino group at position 2. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-amino-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-7-10-3-4-5(11-7)1-2-9-6(4)12/h3H,1-2H2,(H,9,12)(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOQBGHFZWUWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228079-74-0 | |
| Record name | 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1526525.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)
![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)








